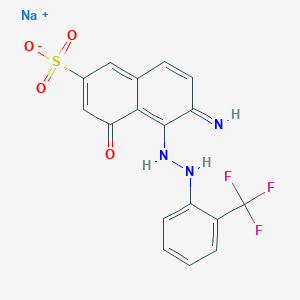

Acid red 337

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Acid Red 337 is an azo dye extensively used in the textile industry. It is known for its vibrant red color and is often employed in dyeing fabrics. it is also recognized as a hazardous recalcitrant compound when released into the environment, posing potential risks to aquatic life due to its chemical stability and resistance to degradation .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Acid Red 337 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process and maintain the stability of the diazonium salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality. The use of advanced purification techniques, such as crystallization and filtration, is common to remove impurities and achieve the desired dye quality .

化学反応の分析

Types of Reactions

Acid Red 337 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the breakdown of its azo bonds.

Reduction: Reduction reactions can cleave the azo bonds, resulting in the formation of aromatic amines.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like sulfuric acid and nitric acid.

Major Products Formed

Oxidation: The major products include smaller aliphatic compounds and carbon dioxide.

Reduction: Aromatic amines are the primary products.

Substitution: The products vary depending on the substituents introduced during the reaction.

科学的研究の応用

Scientific Research Applications

1. Biological Staining

Acid Red 337 is primarily used as a biological stain to visualize cells and tissues under a microscope. Its ability to bind to various biological materials makes it valuable in histology and cytology studies.

2. Environmental Studies

AR 337 is recognized for its hazardous effects on aquatic environments, classified as a recalcitrant compound that poses significant risks when released into water bodies. Research has focused on its biodegradation by microorganisms, particularly Bacillus megaterium, which can effectively degrade the dye under controlled conditions. Studies show that this bacterium can remove up to 91% of AR 337 from solutions within 24 hours when optimal conditions are met (pH 7, temperature at 30°C) .

Degradation Mechanisms

Microbial Degradation

The degradation pathway of this compound involves the breakdown of the azo bond, resulting in intermediate products that are further degraded into simpler compounds such as methyl propionate and acetic acid. Eventually, these by-products are converted into carbon dioxide, highlighting the potential for complete mineralization of the dye through microbial action .

Adsorption Techniques

Recent studies have explored the use of mesoporous silica (MS) for the adsorption and removal of AR 337 from wastewater. Experiments indicate that using synthetic mesoporous silica can eliminate significant percentages of color and chemical oxygen demand (COD) from textile effluents. The adsorption mechanism is primarily electrostatic at acidic pH levels, where AR 337 exists in a cationic form .

Case Studies

Environmental Impact and Regulations

Given its hazardous nature, this compound is subject to regulatory scrutiny. The European Chemicals Agency (ECHA) has classified it as an organic substance harmful to aquatic life, necessitating careful management in industrial applications to mitigate environmental risks .

作用機序

The mechanism of action of Acid Red 337 involves its interaction with various substrates and reagents. In biological systems, the dye can be decolorized by specific bacterial strains through enzymatic degradation. The enzymes break down the azo bonds, leading to the formation of smaller, less toxic compounds. The molecular targets include the azo bonds and aromatic rings, which are susceptible to enzymatic cleavage .

類似化合物との比較

Similar Compounds

- Acid Red 1

- Acid Red 88

- Acid Red 18

Comparison

Acid Red 337 is unique due to its high stability and resistance to degradation compared to other similar azo dyes. While Acid Red 1 and Acid Red 88 are also used in the textile industry, they may not exhibit the same level of recalcitrance in the environment. Acid Red 18, on the other hand, has different applications and may not be as widely studied for its environmental impact .

特性

CAS番号 |

67786-14-5 |

|---|---|

分子式 |

C17H12F3N3NaO4S |

分子量 |

434.3 g/mol |

IUPAC名 |

sodium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C17H12F3N3O4S.Na/c18-17(19,20)11-3-1-2-4-13(11)22-23-16-12(21)6-5-9-7-10(28(25,26)27)8-14(24)15(9)16;/h1-8,24H,21H2,(H,25,26,27); |

InChIキー |

YNNKCKNBHRWWTR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N.[Na+] |

異性体SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NNC2=C3C(=CC(=CC3=O)S(=O)(=O)[O-])C=CC2=N.[Na+] |

正規SMILES |

C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)O)N.[Na] |

同義語 |

sodium 6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]azo]naphthalene-2-sulphonate; 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-2-(trifluoromethyl)phenylazo-, monosodium salt; Aminyl Red E-FRL; Fab Rinyl Red GL; Nylanthrene Red B-NG; Nylosan Red E-2G |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。